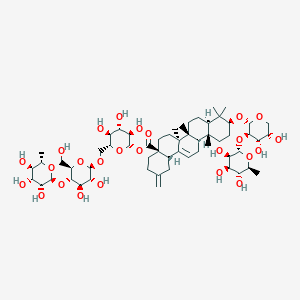

Ciwujianoside B

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H92O25/c1-23-11-16-58(53(73)83-51-44(71)40(67)37(64)30(79-51)22-75-48-45(72)41(68)46(29(20-59)78-48)81-49-42(69)38(65)34(61)24(2)76-49)18-17-56(7)26(27(58)19-23)9-10-32-55(6)14-13-33(54(4,5)31(55)12-15-57(32,56)8)80-52-47(36(63)28(60)21-74-52)82-50-43(70)39(66)35(62)25(3)77-50/h9,24-25,27-52,59-72H,1,10-22H2,2-8H3/t24-,25-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPROOJBJZLZCGS-CHTHVDMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H92O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114902-16-8 | |

| Record name | Yemuoside YM(10) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114902168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Spectroscopic Characterization Methodologies

Extraction and Purification Strategies for Yemuoside YM10

The initial step in the isolation of Yemuoside YM10 involves the extraction of chemical constituents from the dried and powdered stems of Stauntonia chinensis. A common method involves refluxing the plant material with 60% ethanol. The resulting crude extract is then subjected to a series of purification steps to isolate the target saponin (B1150181).

Chromatography is a fundamental tool in the separation and purification of natural products. For the isolation of Yemuoside YM10 and other saponins (B1172615) from Stauntonia chinensis, a combination of different chromatographic techniques is typically employed in a sequential manner.

Following initial extraction and solvent partitioning, the n-butanol soluble fraction, which is rich in saponins, is often subjected to column chromatography on silica gel. This technique separates compounds based on their polarity. A gradient elution system, for example, using a mixture of chloroform and methanol in increasing polarity, is used to fractionate the extract. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Yemuoside YM10.

Medium Pressure Liquid Chromatography (MPLC) is a purification technique that offers higher resolution and faster separation times compared to traditional column chromatography. Fractions enriched with Yemuoside YM10 from the initial column chromatography can be further purified using MPLC, often with a reversed-phase column and a methanol-water gradient as the mobile phase.

For fine purification, Open Column Chromatography with octadecylsilane (ODS) as the stationary phase is frequently utilized. This reversed-phase technique is effective in separating closely related saponins. Additionally, size-exclusion chromatography using Sephadex LH-20 is employed to separate compounds based on their molecular size. This step is particularly useful for removing smaller or larger impurities from the fractions containing Yemuoside YM10.

Flash chromatography is a rapid form of preparative column chromatography that uses pressure to increase the flow rate of the solvent, leading to faster and more efficient separations. This technique can be applied at various stages of the purification process to quickly isolate Yemuoside YM10 from complex mixtures.

Chromatographic Techniques in Isolation Protocols

Advanced Spectroscopic Methods for Structural Elucidation

Once Yemuoside YM10 is isolated in a pure form, its chemical structure is determined using a suite of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule. The structure of Yemuoside YM10 has been reported as 28-O-alpha-L-rhamnopyranosyl-(1→4)-beta-D-glucopyranosyl-(1→6)-beta-D-glucopyranosyl ester of 3-O-alpha-L-rhamnopyranosyl-(1→2)-alpha-L-arabinopyranosyl-30-norolean-12, 20 (29)-dien-28-oic acid.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a complex saponin like Yemuoside YM10, the ¹H NMR spectrum would be expected to show a multitude of signals corresponding to the protons of the triterpenoid (B12794562) aglycone and the sugar moieties. Key signals would include those for anomeric protons of the sugar units, olefinic protons, and methyl groups of the aglycone.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. The spectrum of Yemuoside YM10 would display distinct signals for each of its 58 carbon atoms. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, olefinic, glycosidic, or aliphatic) and its local electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For Yemuoside YM10, techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) would be used. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, confirming its molecular formula of C58H92O25. Fragmentation patterns observed in the MS/MS spectrum would provide valuable information about the sequence of sugar units and their attachment to the aglycone.

Physicochemical Properties of Yemuoside YM10

| Property | Value |

| Molecular Formula | C58H92O25 |

| Appearance | White powder |

| Melting Point | 215-219 °C (dec) |

| Optical Rotation | [α]D²⁰ -4.41° (c 0.272, CH3OH) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural analysis of organic molecules like Yemuoside YM10. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing chemists to piece together the molecular puzzle. Both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework of the molecule.

Interactive Data Table: Hypothetical ¹³C NMR Data for Yemuoside YM10

| Atom No. | Chemical Shift (ppm) |

| C-1 | 38.5 |

| C-2 | 26.7 |

| C-3 | 88.9 |

| C-4 | 39.4 |

| C-5 | 55.8 |

Interactive Data Table: Hypothetical ¹H NMR Data for Yemuoside YM10

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| H-1 | 0.85 | dd | 12.0, 4.0 |

| H-3 | 3.20 | dd | 11.5, 4.5 |

| H-5 | 0.75 | d | 10.0 |

| H-12 | 5.25 | t | 3.5 |

| H-18 | 2.90 | dd | 13.5, 4.0 |

Mass Spectrometry (MS) Techniques, including HR-EI-MS

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For the analysis of Yemuoside YM10, High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) is a particularly powerful tool. It provides the precise molecular weight of the compound, allowing for the determination of its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum also offers valuable clues about the molecule's structure, revealing how it breaks apart under energetic conditions.

Detailed HR-EI-MS fragmentation data for Yemuoside YM10 is not currently available in published literature.

Interactive Data Table: Hypothetical HR-EI-MS Fragmentation Data for Yemuoside YM10

| m/z | Relative Intensity (%) | Possible Fragment |

| 1188.58 | 5 | [M]+ |

| 1042.52 | 15 | [M - Rhamnose]+ |

| 880.46 | 25 | [M - Rhamnose - Glucose]+ |

| 718.41 | 40 | [M - Rhamnose - 2xGlucose]+ |

| 455.32 | 100 | Aglycone |

Optical Rotation Analysis

Optical rotation is a physical property of chiral molecules, such as Yemuoside YM10, that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are measured using a polarimeter and are reported as the specific rotation. This property is a characteristic feature of a molecule and is dependent on the compound, solvent, temperature, and the wavelength of light used. The specific rotation of Yemuoside YM10 has been determined to be [α]D²⁰ -4.41° (c 0.272, CH3OH), indicating that it is levorotatory. nih.gov

Preclinical Biological Activities and Efficacy Studies

Investigation of Anti-inflammatory Modulatory Effects

Inflammation is a critical factor in the development of various chronic diseases. frontiersin.org Research suggests that triterpenoid (B12794562) saponins (B1172615), the class of compounds to which Yemuoside YM10 belongs, possess anti-inflammatory properties. pjps.pk Studies on extracts from Stauntonia chinensis, the plant source of Yemuoside YM10, have demonstrated anti-inflammatory and anti-nociceptive activities. pjps.pk These effects are partly attributed to the reduction of prostaglandin (B15479496) E2 (PGE2) production, a key mediator in inflammatory processes. pjps.pk While direct studies on the anti-inflammatory effects of isolated Yemuoside YM10 are not extensively detailed in the provided results, the activity of the plant extracts suggests that Yemuoside YM10 likely contributes to these effects. It is theorized that triterpenoid glycosides like Yemuoside YM10 may be metabolized into their aglycones, which then inhibit the release of inflammatory factors. researchgate.net

Evaluation of Antioxidant Potential

Oxidative stress is implicated in the pathogenesis of numerous diseases, including diabetes and neurodegenerative disorders. researchgate.netmdpi.com The antioxidant potential of compounds is often evaluated through their ability to scavenge free radicals. Yemuoside YM10, also known as Ciwujianoside B, has been shown to scavenge peroxynitrite radicals in cell-free assays with an IC50 value of 34.8 µM. caymanchem.com This indicates its capacity to neutralize harmful reactive nitrogen species. The antioxidant activity of plant-derived compounds like Yemuoside YM10 is often linked to the presence of phenolic and flavonoid components, although as a triterpenoid saponin (B1150181), its mechanism may differ. researchgate.netnih.gov

Assessment of Cytotoxic Effects Against Cancer Cell Lines

The potential of natural compounds to inhibit the growth of cancer cells is a significant area of pharmacological research. dergipark.org.trresearchgate.net

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental in screening compounds for potential anticancer activity. deepdyve.comnih.govmedtechbcn.comnih.govresearchgate.net These assays measure the ability of a compound to kill cancer cells or inhibit their proliferation. nih.govmazums.ac.irnih.gov While specific studies detailing the cytotoxic effects of Yemuoside YM10 against a broad range of cancer cell lines were not found in the provided search results, the general class of triterpenoid saponins has been investigated for such properties. researchgate.net For instance, a study on the biotransformation of Yemuoside YM10 suggests its potential interaction with cancer therapy drugs like irinotecan, although it exhibited negligible inhibition of the glucuronidation of SN-38, the active metabolite of irinotecan. researchgate.net Further research is necessary to fully elucidate the cytotoxic potential of Yemuoside YM10 against various cancer cell lines.

Analysis of Anti-diabetic Activity

Saponins from Stauntonia chinensis have been a focus for their potential as anti-diabetic agents. researchgate.netnih.gov

Hypoglycemic Effects in Preclinical Models

Preclinical studies are crucial for evaluating the effectiveness of potential anti-diabetic compounds. nih.govmdpi.com Total saponins from Stauntonia chinensis, which include Yemuoside YM10, have demonstrated significant hypoglycemic effects in diabetic db/db mice. nih.gov Treatment with these saponins led to a reduction in fasting blood glucose levels. nih.gov Furthermore, this compound (Yemuoside YM10) has been shown to inhibit α-glucosidase in cell-free assays with an IC50 of 0.74 µM, an enzyme involved in carbohydrate digestion. caymanchem.com This inhibition can help in managing postprandial hyperglycemia. mdpi.com Studies on total saponins from S. chinensis also revealed increased liver glycogen (B147801) levels in treated diabetic mice, indicating improved glucose storage. nih.gov

Hypolipidemic Effects in Preclinical Models

Hyperlipidemia, characterized by elevated levels of lipids in the blood, is often associated with diabetes. biomedpharmajournal.org Saponins are known to modulate lipid metabolism. nih.govnih.gov In diabetic db/db mice, treatment with total saponins from Stauntonia chinensis resulted in hypolipidemic effects. nih.gov Specifically, the treatment led to a dose-dependent decrease in hepatic steatosis, which is the accumulation of fat in the liver. nih.gov This suggests that Yemuoside YM10, as a component of these total saponins, contributes to the regulation of lipid metabolism, a beneficial effect in the context of diabetes.

Mechanisms of Action and Cellular/molecular Pathway Investigations

Cellular Pathways Involved in Antioxidant Action

Oxidative stress, resulting from an imbalance between pro-oxidants and antioxidants in the body, plays a crucial role in the development of conditions like type 2 diabetes mellitus. mdpi.com Yemuoside YM10, also known as Ciwujianoside B, has been shown to scavenge peroxynitrite radicals in cell-free assays, indicating its antioxidant potential. caymanchem.com This activity is significant as hyperglycemia can impair the body's natural antioxidant defenses and increase the production of free radicals, which can damage cells, including pancreatic β-cells, and contribute to insulin (B600854) resistance. nih.gov The antioxidant effects of saponins (B1172615) from Stauntonia chinensis, including Yemuoside YM10, are believed to contribute to their anti-diabetic properties. mdpi.com Some antioxidants have been found to enhance the differentiation of human leukemia cells by activating the JNK pathway, which in turn increases the phosphorylation of c-jun and ATF-2. nih.gov

Mechanisms of Cytotoxicity in Cancer Cells

The cytotoxic effects of various chemical compounds on cancer cells are often mediated through the induction of DNA damage, which can halt cell division and lead to cell death. frontiersin.org Some antitumor agents are known to increase the levels of reactive oxygen species (ROS), making cancer cells more susceptible to apoptosis. nih.gov The cell cycle is a critical target for many chemotherapeutic drugs, with some agents inducing cytotoxicity specifically when the cell enters mitosis. frontiersin.org Resistance to chemotherapy can develop through various mechanisms, including the overexpression of certain microRNAs that can make cancer cells less sensitive to apoptosis-inducing drugs. frontiersin.org While the specific cytotoxic mechanisms of Yemuoside YM10 are not fully elucidated, its potential in this area is a subject of ongoing research. It is known that some tumors can evade the immune system by paralyzing the machinery of cytotoxic granules in immune cells. nih.gov

Elucidation of Anti-diabetic Mechanisms

The AMP-activated protein kinase (AMPK) signaling pathway is a crucial regulator of cellular energy homeostasis and a key target for the management of type 2 diabetes. creative-diagnostics.comnih.gov Activation of AMPK can enhance glucose uptake into cells and inhibit glucose production in the liver. nih.gov Studies have shown that total saponins from Stauntonia chinensis (TSS), which include Yemuoside YM10, can elevate the levels of phosphorylated AMPK (p-AMPK) at the Thr172 site in the liver of diabetic mice in a dose-dependent manner. nih.gov This activation of AMPK is a significant mechanism contributing to the hypoglycemic effects of these saponins. nih.gov AMPK activation also plays a role in regulating lipid metabolism by inhibiting enzymes involved in cholesterol and fatty acid synthesis. mdpi.com

The insulin receptor (IR)/insulin receptor substrate-1 (IRS-1)/phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is fundamental to insulin's metabolic effects, including glucose transport. kjim.org Insulin binding to its receptor triggers a cascade of phosphorylation events, leading to the activation of PI3K and subsequently Akt. kjim.org Research on triterpenoid (B12794562) saponins from Stauntonia chinensis has demonstrated their ability to activate this pathway in insulin-resistant HepG2 cells. mdpi.comresearchgate.net Specifically, these saponins were found to increase the expression of the insulin receptor and enhance the dephosphorylation of IRS-1 at serine 307, which is a crucial step in improving insulin signaling. mdpi.comresearchgate.net The activation of the PI3K/Akt pathway is a key mechanism by which these compounds improve insulin sensitivity and glucose uptake. mdpi.comresearchgate.net

The liver plays a central role in maintaining glucose homeostasis through processes like glucose uptake, glycogen (B147801) synthesis, and gluconeogenesis. nih.govnih.gov Triterpenoid saponins from Stauntonia chinensis, including Yemuoside YM10, have been shown to significantly increase glucose uptake and catabolism in insulin-resistant human HepG2 cells. mdpi.comresearchgate.net This effect is mediated through the activation of both the AMPK and the IR/IRS-1/PI3K/Akt signaling pathways. mdpi.comresearchgate.net By stimulating these pathways, the saponins enhance the liver's ability to take up and utilize glucose, thereby contributing to lower blood glucose levels. mdpi.comresearchgate.net The dysregulation of hepatic glucose metabolism is a key feature of many metabolic diseases, including obesity and type 2 diabetes. mdpi.com

Interactive Data Table: Research Findings on Yemuoside YM10 and Related Saponins

| Finding | Pathway/Mechanism | Cell/Animal Model | Source |

| Increased p-AMPK Thr172 levels | AMPK Activation | db/db mice liver | nih.gov |

| Enhanced glucose uptake | IR/IRS-1/PI3K/Akt & AMPK | Insulin-resistant HepG2 cells | mdpi.comresearchgate.net |

| Increased glucose catabolism | IR/IRS-1/PI3K/Akt & AMPK | Insulin-resistant HepG2 cells | mdpi.comresearchgate.net |

| Scavenged peroxynitrite radicals | Antioxidant Action | Cell-free assay | caymanchem.com |

| Anti-inflammatory characteristics | General Inflammation | In vivo (as part of total saponins) | nih.gov |

Impact on Key Glycolytic and Glycogen Synthesis Enzymes (Hexokinase, Pyruvate (B1213749) Kinase)

Research into the broader class of triterpenoid saponins from Stauntonia chinensis, the plant from which Yemuoside YM10 is derived, has revealed significant effects on glucose metabolism. In studies using insulin-resistant HepG2 liver cells, certain saponins from this plant have been shown to restore the activity of key glycolytic enzymes, including hexokinase (HK) and pyruvate kinase (PK). mdpi.com One particular saponin (B1150181), identified as "compound 6" in a study, was observed to significantly ameliorate insulin resistance by increasing the activities of these enzymes back toward the levels seen in normal, insulin-sensitive cells. mdpi.com

Table 1: Effect of S. chinensis Saponin (Compound 6) on Glycolytic Enzyme Activity

| Treatment Group | Hexokinase (HK) Activity | Pyruvate Kinase (PK) Activity |

|---|---|---|

| Control (Insulin-Sensitive) | Normal Activity | Normal Activity |

| Insulin-Resistant Model | Decreased Activity | Decreased Activity |

| Model + Saponin (low dose) | Partially Restored Activity | Partially Restored Activity |

| Model + Saponin (high dose) | Fully Restored Activity | Fully Restored Activity |

This table is an illustrative representation of the dose-dependent effects described in research findings. mdpi.com

Pharmacological Basis of Analgesic Effects

Triterpenoid saponins isolated from Stauntonia chinensis (TSS) have been identified as promising candidates for pain relief, particularly for inflammatory pain. nih.govwsu.edu Pharmacological studies have confirmed that the analgesic properties of these saponins stem from distinct central and peripheral mechanisms. nih.gov In-depth investigations have pinpointed specific saponin components as being responsible for these different effects, demonstrating a sophisticated mode of action. nih.gov The primary analgesic components from the total saponin extract were identified as C9 and C10, which produce pain relief through different pathways. nih.gov

Enhancement of Inhibitory Synaptic Responses in the Cortex

The central analgesic effect of S. chinensis saponins is primarily attributed to the component designated as C10. nih.gov This component has been shown to selectively enhance inhibitory synaptic transmission in the cortex. nih.gov Patch-clamp experiments on mouse cortical neurons revealed that C10 significantly increases the frequency of miniature inhibitory postsynaptic currents (mIPSCs). nih.gov This action is related to GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the brain. nih.gov

Notably, the treatment with C10 did not alter the frequency or amplitude of miniature excitatory postsynaptic currents (mEPSCs). nih.gov This indicates that the compound's action is specific to the inhibitory spontaneous synaptic signaling process, rather than affecting excitatory transmission or the induced release of synaptic vesicles. nih.gov By augmenting the baseline inhibitory tone in the cortex, C10 can effectively suppress hyperexcitability associated with pain signaling. nih.govfrontiersin.org

Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor

The peripheral analgesic effect of the saponin mixture from S. chinensis involves a different mechanism and a different chemical component. nih.gov This action is primarily mediated by the component identified as C9, which modulates the transient receptor potential vanilloid 1 (TRPV1) receptor. nih.gov TRPV1, also known as the capsaicin (B1668287) receptor, is a key player in detecting and transmitting noxious stimuli, including heat and inflammatory signals, from the periphery to the central nervous system. nih.govnih.gov

Studies showed that C9 exerts its pain-relieving effects by modulating TRPV1 channels in dorsal root ganglion (DRG) neurons. nih.gov While the total saponin extract was known to inhibit TRPV1 channel currents, further investigation specified that C9 is the active ingredient responsible for this peripheral action. nih.gov By antagonizing the TRPV1 receptor, C9 can reduce the signaling of pain from its source. nih.gov

Multi-component, Multi-target, and Multi-channel Synergistic Regulation

The distinct yet complementary analgesic mechanisms of the saponin components from Stauntonia chinensis serve as a clear example of the principle of "multi-component, multi-target, and multi-channel synergistic regulation," a concept often associated with traditional medicines. nih.govresearchgate.net This principle describes how multiple active compounds within a single extract can work together to achieve a therapeutic outcome by acting on different biological targets through various pathways. nih.gov

Central Analgesia: Component C10 enhances inhibitory synaptic activity in the cortex, a central nervous system target. nih.gov

Peripheral Analgesia: Component C9 antagonizes the TRPV1 receptor in peripheral sensory neurons, a distinct peripheral target. nih.gov

This synergistic regulation, where different components produce central and peripheral analgesic effects through independent mechanisms, results in a more comprehensive approach to pain management. nih.gov

Structure Activity Relationship Sar Studies of Yemuoside Ym10 and Analogues

Identification of Key Structural Determinants for Biological Activity

The biological activity of Yemuoside YM10, a nortriterpenoid saponin (B1150181) isolated from Stauntonia chinensis, is intricately linked to its specific chemical architecture. The molecule consists of a central triterpenoid (B12794562) backbone to which several sugar moieties are attached at different positions. The nature and arrangement of these components are critical for its biological function.

Role of Sugar Moieties and Triterpenoid Backbone

Yemuoside YM10 possesses a 30-norolean-12,20(29)-dien-28-oic acid aglycone, which serves as the triterpenoid backbone. This core structure is essential, but its activity is significantly modulated by the attached sugar chains. At the C-3 position of the aglycone, there is a disaccharide chain composed of rhamnose and arabinose (α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl). A more complex trisaccharide chain is attached via an ester linkage at the C-28 carboxyl group (α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl).

The importance of these sugar moieties can be inferred by comparing Yemuoside YM10 with its known analogues, Yemuoside YM12 and the prosaponin VI, which is the aglycone with only the C-3 sugar chain attached.

Table 1: Structural Comparison of Yemuoside YM10 and its Analogues

| Compound | Triterpenoid Backbone | Sugar Moiety at C-3 | Sugar Moiety at C-28 (Ester Linkage) |

|---|---|---|---|

| Yemuoside YM10 | 30-norolean-12,20(29)-dien-28-oic acid | α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranose | α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranose |

| Yemuoside YM12 | 30-norolean-12,20(29)-dien-28-oic acid | α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranose | β-D-glucopyranosyl-(1→6)-β-D-glucopyranose |

| Prosaponin VI | 30-norolean-12,20(29)-dien-28-oic acid | α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranose | None |

Research on saponins (B1172615) from Stauntonia species has highlighted their potential biological activities, including analgesic, hypoglycemic, and hypolipidemic effects. nih.govfrontiersin.orgnih.gov Notably, a compound identical to prosaponin VI, which lacks the C-28 ester-linked sugar chain, has been reported to exhibit strong xanthine oxidase inhibitory activity. farmaciajournal.com This finding suggests that the core structure consisting of the triterpenoid backbone and the C-3 sugar chain is biologically active on its own. The addition of the large sugar moiety at C-28 in Yemuoside YM10 and YM12 likely modifies this inherent activity, potentially by altering properties such as solubility, cell permeability, and interaction with specific biological targets.

Impact of Structural Modifications on Efficacy and Potency

While specific studies detailing the systematic modification of Yemuoside YM10 and the resulting impact on efficacy and potency are not extensively documented, a comparative analysis of its naturally occurring analogues provides valuable insights. The primary structural difference between Yemuoside YM10 and Yemuoside YM12 lies in the terminal sugar of the C-28 ester-linked chain. In Yemuoside YM10, this is a rhamnose unit attached to a glucose, which is in turn linked to another glucose. In Yemuoside YM12, the terminal rhamnose is absent, leaving a disaccharide of two glucose units.

This seemingly minor modification—the presence or absence of a terminal rhamnose residue—can have a significant impact on the molecule's interaction with biological targets. The terminal sugar is often a key recognition element. Therefore, the difference between Yemuoside YM10 and YM12 could lead to variations in their binding affinity and, consequently, their biological potency.

Computational Approaches in SAR Analysis

In the absence of extensive empirical data, computational methods serve as powerful tools to predict and rationalize the structure-activity relationships of complex natural products like Yemuoside YM10.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Yemuoside YM10, molecular docking could be employed to simulate its interaction with various protein targets, such as enzymes or receptors, that are implicated in its potential biological activities.

For instance, to investigate the potential xanthine oxidase inhibitory activity of Yemuoside YM10 and its analogues, one could perform docking studies with the crystal structure of the xanthine oxidase enzyme. Such a study would involve:

Preparation of the Ligands: Building 3D models of Yemuoside YM10, Yemuoside YM12, and prosaponin VI and optimizing their geometries.

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein (e.g., xanthine oxidase) from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software to place the ligands into the active site of the protein and calculating the binding affinity (docking score) for the most stable conformations.

The results of such simulations could provide valuable insights. For example, it might be observed that the free carboxyl group of prosaponin VI forms key hydrogen bonds with amino acid residues in the active site, leading to strong binding and inhibition. Conversely, the bulky sugar chain at C-28 in Yemuoside YM10 might sterically hinder its entry into the active site, resulting in a lower predicted binding affinity. This would computationally support the hypothesis that the C-28 sugar ester is detrimental to this particular activity.

By comparing the docking scores and binding modes of Yemuoside YM10 and its different analogues against a panel of potential biological targets, researchers can generate hypotheses about their mechanisms of action and identify the key structural features responsible for their specific biological effects. These computational predictions can then guide future experimental studies, such as chemical synthesis of new analogues and biological activity testing.

Biosynthesis and Biotransformation Pathways

Proposed Biosynthetic Pathway of Triterpenoid (B12794562) Saponins (B1172615) in Source Plants

The biosynthesis of triterpenoid saponins, including Yemuoside YM10, is a multi-step process that begins with the isoprenoid pathway. researchgate.net This pathway generates the universal precursor, 2,3-oxidosqualene (B107256), which then undergoes a series of modifications by specialized enzyme families to create a vast diversity of saponin (B1150181) structures. researchgate.netnih.gov

Involvement of Enzymes such as Oxidosqualene Cyclases (OSCs)

The first critical step in diversifying triterpenoid structures is the cyclization of the linear 2,3-oxidosqualene molecule, a reaction catalyzed by oxidosqualene cyclases (OSCs). nih.govnih.gov Unlike animals and fungi, which typically have only one OSC for sterol synthesis, higher plants possess multiple OSCs. nih.gov This enzymatic variety allows for the formation of over 100 different triterpenoid skeletons. nih.gov

In plants, OSCs facilitate the cyclization of 2,3-oxidosqualene through a chair-chair-chair conformation, leading to the formation of various pentacyclic triterpenoid backbones such as β-amyrin, α-amyrin, and lupeol (B1675499). researchgate.nethznu.edu.cn The specific product is determined by the particular OSC enzyme involved; for instance, some OSCs are monofunctional and produce primarily one type of triterpenoid, like β-amyrin, while others can be multifunctional, yielding a mix of products like lupeol and β-amyrin from the same precursor. nih.gov This initial cyclization establishes the fundamental framework of the resulting saponin.

Role of Cytochrome P450 (CYPs) and UDP-Glycosyltransferases (UGTs)

Following the creation of the basic triterpenoid skeleton by OSCs, the aglycone (or sapogenin) undergoes further modifications, primarily through oxidation and glycosylation. nih.govphytomolecules.com

Cytochrome P450 (CYPs): These monooxygenases are responsible for the site-specific oxidation of the triterpenoid backbone. japsonline.comnih.gov CYPs, which constitute a large and diverse family of enzymes, introduce functional groups like hydroxyl (-OH) or carboxyl (-COOH) moieties at various positions on the ring structure. phytomolecules.comjapsonline.comnih.gov This oxidation is crucial as it not only increases the structural diversity of sapogenins but also creates attachment points for subsequent glycosylation. nih.govnih.gov Different CYP subfamilies, such as CYP716A and CYP72A, are widely involved in triterpenoid biosynthesis across many plant species. sigmaaldrich.com

UDP-Glycosyltransferases (UGTs): Glycosylation, the final key step, is catalyzed by UGTs. fishersci.cawikipedia.org These enzymes transfer sugar molecules from a UDP-sugar donor to the sapogenin. thegoodscentscompany.comguidetopharmacology.org This process can involve the attachment of one or more sugar chains at different positions on the aglycone, significantly enhancing the structural complexity, water solubility, and biological activities of the final saponin molecule. fishersci.canih.gov The diversity of UGTs and the variety of sugar donors they can utilize are major contributors to the vast array of triterpenoid saponins found in nature. fishersci.cawikipedia.orgnih.gov

Biotransformation of Yemuoside YM10 in Biological Systems

Once ingested or absorbed, Yemuoside YM10 can be structurally altered by metabolic enzymes, leading to the formation of new metabolites with potentially different biological properties.

Metabolic Transformations, e.g., into Brachyantheraoside A2

A significant metabolic pathway for Yemuoside YM10 is its biotransformation into Brachyantheraoside A2. abcam.comresearchgate.net Research investigating the potential for drug-drug interactions has highlighted the importance of this transformation. mq.edu.aunih.gov

A study demonstrated that while Yemuoside YM10 itself had minimal inhibitory effect on the glucuronidation of SN-38 (the active metabolite of the chemotherapy drug irinotecan), its metabolite, Brachyantheraoside A2, showed significant inhibition. researchgate.netnih.gov Specifically, at a concentration of 100 µM, Brachyantheraoside A2 inhibited 80% of SN-38 glucuronidation activity. researchgate.netnih.gov This finding indicates that the biotransformation of Yemuoside YM10 into Brachyantheraoside A2 can substantially alter its pharmacological profile, particularly its capacity to interact with the metabolic pathways of other drugs. mq.edu.aunih.gov

Synthesis and Analogues Research

Synthetic Approaches to Yemuoside YM10

As of the current literature, a complete total synthesis of Yemuoside YM10 has not been reported. However, the synthesis of other structurally related oleanane-type triterpenoid (B12794562) saponins (B1172615) provides a well-established roadmap for its potential construction. tandfonline.comtandfonline.comnih.gov The synthesis of such complex molecules is a multi-step process that involves the careful assembly of the aglycone (the triterpenoid core) and the subsequent glycosylation to attach the sugar moieties.

The general strategy for synthesizing an oleanane-type saponin (B1150181) like Yemuoside YM10 would likely involve:

Preparation of the Aglycone: The synthesis would commence with the construction of the oleanane (B1240867) scaffold. This can be achieved through various methods, often starting from simpler, commercially available precursors which are then elaborated through a series of cyclization and functional group manipulation reactions to form the pentacyclic triterpenoid core. researchgate.netuoa.grinnovareacademics.in

Protecting Group Strategy: Due to the numerous hydroxyl groups on both the aglycone and the sugar units, a meticulous protecting group strategy is paramount. nih.gov This involves the selective protection of certain hydroxyl groups while leaving others available for reaction, and then deprotecting them at later stages of the synthesis.

Glycosylation: This is a critical and often challenging step in saponin synthesis. nih.gov It involves the formation of the glycosidic bonds between the aglycone and the carbohydrate units, and between the sugar units themselves. For Yemuoside YM10, this would involve the sequential attachment of L-arabinopyranose, L-rhamnopyranose, and two D-glucopyranose units at specific positions. The stereochemical outcome of these glycosylations is crucial and is often controlled by the choice of glycosyl donor, promoter, and reaction conditions. tandfonline.comtandfonline.com The use of 2-O-acyl-glycosyl donors is a common strategy to ensure the formation of 1,2-trans-glycosidic linkages, which are present in Yemuoside YM10. tandfonline.com

Final Deprotection: The final step involves the removal of all protecting groups to yield the natural product.

The biosynthesis of triterpenoid saponins in plants offers insights into potential enzymatic or biomimetic synthetic approaches. frontiersin.orgacs.org This process involves enzymes such as oxidosqualene cyclases, cytochrome P450 monooxygenases, and glycosyltransferases that construct the complex molecule with high stereo- and regioselectivity. frontiersin.orgresearchgate.net

Design and Synthesis of Yemuoside YM10 Analogues

The development of analogues of Yemuoside YM10 is a key area of research to explore and potentially enhance its therapeutic properties. This involves the systematic modification of its structure to understand which parts of the molecule are essential for its activity.

The design and synthesis of novel derivatives based on the Yemuoside YM10 scaffold would aim to explore the SAR of this saponin. Modifications could be targeted at several positions:

The Sugar Moieties: The number, type, and linkage of the sugar units can be varied. For example, replacing the existing sugars with other monosaccharides or altering the glycosidic linkages could significantly impact the compound's solubility, bioavailability, and biological activity. mdpi.com

The Ester Linkage: The ester group at C-28 of the aglycone is another site for modification. Creating a library of different ester derivatives could modulate the compound's properties. acs.org

The synthesis of these derivatives would follow similar strategies to the total synthesis of the parent compound, but with the introduction of modified building blocks (aglycones or sugars) at the appropriate stages.

Continuous flow chemistry has emerged as a powerful tool in organic synthesis, offering advantages such as improved reaction control, enhanced safety, and the potential for automation and scale-up. researchgate.netresearchgate.net For the synthesis of Yemuoside YM10 analogues, flow-based protocols could be particularly beneficial for the glycosylation steps. Microfluidic systems can allow for precise control over reaction temperature and time, which can lead to higher yields and stereoselectivity in glycosylation reactions. researchgate.netacs.org

While not yet reported specifically for Yemuoside YM10, flow-based synthesis has been successfully applied to the synthesis of other C-3 monodesmosidic saponins and bisdesmosidic oleanolic acid saponins. researchgate.netacs.org These methods often involve the use of microfluidic reactors for the glycosylation steps, followed by batch deprotection. acs.org Such a continuous microfluidic glycosylation/batch deprotection method could enable the efficient synthesis of a library of C-3 glycosylated Yemuoside YM10 analogues with fewer purification steps and shorter reaction times compared to traditional batch synthesis. researchgate.net

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency and resource utilization. acs.orgnih.gov The development of one-pot strategies for the synthesis of Yemuoside YM10 analogues would be highly desirable.

Programmable one-pot glycosylation is a sophisticated approach that relies on the sequential activation of different glycosyl donors with varying reactivity. nih.gov This strategy allows for the assembly of complex oligosaccharide chains in a single pot, which could be directly applicable to the synthesis of the tetrasaccharide chain of Yemuoside YM10 and its analogues. acs.org One-pot methods have been developed for the synthesis of various glycosides, including thio-glycosides and 2-indolyl-C-glycosides. rsc.orgchemistryviews.org Adapting these principles to the synthesis of Yemuoside YM10 analogues could streamline the process and facilitate the rapid generation of a diverse library of compounds for biological evaluation.

Preclinical Research Methodologies and Translational Science Considerations

Rigorous Design of Preclinical Efficacy Studies

The foundation of translational science lies in the robustness of preclinical research. Efficacy studies must be meticulously designed to yield reliable and unbiased results, which is essential before a compound can be considered for clinical development. ahajournals.orgnih.gov

Ensuring the reproducibility and validity of preclinical efficacy studies for a compound like Yemuoside YM10 requires adherence to stringent methodological standards. nih.gov These standards are designed to minimize bias and increase the likelihood that findings can be replicated by other researchers. ahajournals.orggsu.edu Key considerations include addressing threats to internal, construct, and external validity. plos.org

Internal validity , which addresses the reliability of cause-and-effect inferences within a study, is supported by practices such as:

Randomization: Randomly allocating animals to treatment and control groups helps to prevent selection bias. ahajournals.orgplos.orgnih.gov

Blinding: Masking investigators and outcome assessors to the treatment allocation minimizes potential bias in data collection and analysis. ahajournals.orgplos.orgnih.gov

Sample-Size Estimation: A priori power calculations are crucial to ensure that the study is sufficiently powered to detect a biologically meaningful effect, avoiding false-negative results or the use of an excessive number of animals. nih.govnih.govmdpi.com

Construct and external validity relate to how well the study's results can be generalized to the human condition it aims to model. This involves:

Pre-specified Inclusion and Exclusion Criteria: Clearly defining the criteria for including and excluding animals from the study enhances transparency and consistency. nih.gov

Accurate Reporting: Transparent and comprehensive reporting of all methods, including the animal model characteristics, housing conditions, and statistical analyses, is essential for interpretation and replication. nih.govki.seoncology-central.com Guidelines such as ARRIVE (Animal Research: Reporting of In Vivo Experiments) and PREPARE (Planning Research and Experimental Procedures on Animals: Recommendations for Excellence) provide frameworks to ensure thorough reporting and planning. ki.senorecopa.nouba.arivd-utrecht.nl

The following table summarizes key methodological elements for ensuring rigor in preclinical studies.

| Methodological Element | Purpose | Key Guidelines |

| Randomization | Minimize allocation bias | NIH, ARRIVE, PREPARE nih.govki.se |

| Blinding | Reduce observer bias | NIH, ARRIVE nih.govki.se |

| Sample Size Calculation | Ensure statistical power; ethical reduction of animal use | NIH, PREPARE nih.govnorecopa.no |

| Transparent Reporting | Allow for critical appraisal and replication | ARRIVE, PREPARE ki.senorecopa.no |

| Control of Variables | Reduce confounding factors (e.g., diet, environment) | PREPARE norecopa.nouba.ar |

Adherence to these principles is critical for building a solid foundation of evidence for the therapeutic potential of compounds like Yemuoside YM10 and for bridging the gap between preclinical findings and clinical applications. ahajournals.org

Selection and Application of In Vivo Animal Models

The selection of an appropriate animal model is a cornerstone of preclinical research, as it must accurately recapitulate key aspects of the human disease being studied. ahajournals.org The choice of model directly influences the relevance and translatability of the experimental findings. ahajournals.orgnih.gov

In the investigation of potential anti-diabetic compounds like Yemuoside YM10, genetically modified rodent models are frequently employed. The db/db mouse (BKS.Cg-Dock7m +/+ Leprdb/J) is a widely used and well-characterized model for type 2 diabetes. envigo.comcriver.comcriver.comfrontiersin.org These mice have a spontaneous autosomal recessive mutation in the leptin receptor gene (Lepr), leading to a phenotype that closely mimics human type 2 diabetes. envigo.comcriver.comcriver.com

A study investigating the effects of total saponins (B1172615) from Stauntonia chinensis, which include Yemuoside YM10, utilized six-week-old male C57 db/db mice. gsu.edu The characteristic features of this model make it suitable for such research.

Key Phenotypic Characteristics of db/db Mice:

Obesity: Develops at 3-4 weeks of age due to hyperphagia (excessive eating). envigo.comcriver.comfrontiersin.org

Hyperglycemia: Elevated blood glucose levels are typically observed starting at 4-8 weeks of age. envigo.complos.org

Hyperinsulinemia and Insulin (B600854) Resistance: The model exhibits high levels of insulin in the blood as a compensatory response to insulin resistance, which eventually progresses to beta-cell atrophy and hypoinsulinemia. envigo.comcriver.comcriver.com

Polydipsia and Polyuria: Affected mice display excessive thirst and urination. envigo.comcriver.com

The table below details the typical progression of diabetic phenotypes in the db/db mouse model.

| Age | Phenotypic Characteristic | Relevance to Diabetes Research |

| 10-14 days | Hyperinsulinemia begins | Early indicator of metabolic dysregulation |

| 3-4 weeks | Onset of obesity | Model for obesity-induced insulin resistance |

| 4-8 weeks | Hyperglycemia becomes evident | Key diagnostic feature of diabetes |

| >8 weeks | Severe hyperglycemia, beta-cell atrophy | Represents advanced stages of type 2 diabetes |

The use of db/db mice allows researchers to study the effects of a test compound on key metabolic parameters in a model that reflects the complex pathophysiology of human type 2 diabetes. envigo.comfrontiersin.orgplos.org

To evaluate the potential analgesic properties of a compound like Yemuoside YM10, various animal models are used to simulate different types of pain, primarily inflammatory and neuropathic pain. nih.govduke.edu These models are essential for understanding the mechanisms of pain and for the preclinical screening of new analgesics. nih.gov

Models of Inflammatory Pain: These models involve inducing a localized inflammatory response to assess a compound's ability to reduce inflammation-associated pain.

Carrageenan- or Complete Freund's Adjuvant (CFA)-Induced Paw Edema: Injection of an irritant like carrageenan or CFA into the rodent hind paw causes inflammation, edema, and hypersensitivity to thermal and mechanical stimuli. nih.govmdpi.com

Formalin Test: This model involves injecting a dilute formalin solution into the paw, which induces a biphasic pain response (an initial acute phase followed by a persistent inflammatory phase), allowing for the differentiation of effects on acute versus tonic pain. mdpi.com

Models of Neuropathic Pain: Neuropathic pain models are created by inducing damage to the nervous system and are crucial for studying chronic pain states. nih.govcambridge.org

Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to the development of mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia. cambridge.orginnovareacademics.in

Spinal Nerve Ligation (SNL): In this model, specific spinal nerves (e.g., L5 and L6) are tightly ligated, producing a robust and long-lasting neuropathic pain state. cambridge.orgscielo.br

Chemotherapy-Induced Neuropathy: Administration of certain anticancer agents, such as vincristine (B1662923) or paclitaxel, can induce neuropathic pain, providing a model with high clinical relevance. researchgate.net

The choice of model depends on the specific type of pain being targeted by the therapeutic compound. nih.govfrontiersin.org

Evaluating the anticancer potential of a compound such as Yemuoside YM10 in vivo necessitates the use of animal models that can replicate human tumor growth and metastasis. wikipedia.orgnih.gov The most common models are xenografts and genetically engineered mouse models (GEMMs). wikipedia.org

Xenograft Models: Xenograft models involve the transplantation of human cancer cells or tissues into immunocompromised mice. nih.govmdpi.com

Cell Line-Derived Xenografts (CDX): Established human cancer cell lines are injected subcutaneously or orthotopically (into the corresponding organ) of an immunodeficient mouse (e.g., athymic nude or NOD/SCID mice). oncology-central.com While useful for initial high-throughput screening, they may not fully retain the characteristics of the original tumor. oncology-central.com

Patient-Derived Xenografts (PDX): Tumor fragments taken directly from a patient are implanted into an immunocompromised mouse. wikipedia.orgcriver.com PDX models are considered more clinically relevant as they better preserve the original tumor's architecture, heterogeneity, and molecular signature. oncology-central.comcriver.com

Genetically Engineered Mouse Models (GEMMs): GEMMs are created by modifying the mouse genome to introduce specific cancer-causing mutations (oncogenes) or to inactivate tumor suppressor genes. nih.govmdpi.comfrontiersin.org

Constitutive Models: The genetic alteration is present in all cells from conception. wikipedia.org

Conditional Models (e.g., Cre-Lox system): The genetic alteration can be activated in specific tissues or at specific times, allowing for more precise modeling of sporadic human cancers. mdpi.com

Oncomice: These are transgenic mice that carry activated oncogenes, predisposing them to develop specific types of cancer. nih.govfrontiersin.org

The following table compares the key features of different cancer models.

| Model Type | Description | Advantages |

| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines implanted in immunodeficient mice. | High reproducibility, lower cost, suitable for initial screening. oncology-central.com |

| Patient-Derived Xenograft (PDX) | Patient tumor fragments implanted in immunodeficient mice. | High clinical relevance, preserves tumor heterogeneity and microenvironment. oncology-central.comcriver.com |

| Genetically Engineered Mouse Model (GEMM) | Mice with engineered cancer-related gene mutations. | Models de novo tumor development in an immunocompetent host, good for studying carcinogenesis. nih.gov |

These models are complementary and are often used in combination to provide a comprehensive preclinical evaluation of a potential anticancer agent. wikipedia.org

The use of animals in biomedical research is governed by strict ethical principles and guidelines aimed at ensuring humane treatment and the scientific validity of the research. forskningsetikk.nonih.gov The cornerstone of these principles is the concept of the 3Rs : Replacement, Reduction, and Refinement. nc3rs.org.ukusda.govnih.govukri.orgbps.ac.uk

Replacement: This principle encourages the use of non-animal methods whenever possible. nc3rs.org.ukusda.gov This includes in vitro assays, computer simulations, and other alternative models that can provide relevant data without the use of live animals. nih.gov

Reduction: This refers to methods that minimize the number of animals used while still achieving scientifically robust and reproducible results. nc3rs.org.ukusda.govbps.ac.uk This is accomplished through efficient experimental design, appropriate statistical analysis, and sharing of data and resources. usda.govki.se

Refinement: This principle focuses on minimizing any potential pain, suffering, or distress to the animals. nc3rs.org.ukusda.gov It involves using the least invasive procedures, providing appropriate anesthesia and analgesia, and optimizing housing and husbandry to improve animal welfare. nih.govbps.ac.uk

Beyond the 3Rs, several other ethical considerations are paramount:

Scientific Rationale: There must be a clear and strong scientific justification for the use of animals, with the expectation that the research will yield valuable knowledge. nih.gov

Harm-Benefit Analysis: The potential benefits of the research to human or animal health must outweigh the potential harm or distress to the animals involved. forskningsetikk.nokosinmedj.org

Competence of Personnel: All personnel involved in animal care and experimentation must be adequately trained and skilled in the procedures they are performing. nih.gov

Regulatory Oversight: All animal research must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee, which ensures compliance with all relevant laws and regulations. kosinmedj.org

These principles form an ethical framework that guides the responsible conduct of preclinical research involving animal models. forskningsetikk.nonih.govbps.ac.uk

Future Research Directions and Unanswered Questions

Exploration of Additional Pharmacological Targets and Signaling Pathways

Current research has identified several key mechanisms of action for Yemuoside YM10. In the context of analgesia, it has been shown to modulate inhibitory synaptic responses in the cortex and interact with the transient receptor potential vanilloid 1 (TRPV1), a key player in pain sensation. nih.govfrontiersin.org Specifically, it appears to enhance the frequency of miniature inhibitory postsynaptic currents (mIPSCs) and increase the release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), as well as enhance GABA-A receptor-mediated charge transfer. nih.gov

For its anti-diabetic effects, studies have indicated that total saponins (B1172615) from Stauntonia chinensis, including Yemuoside YM10, improve glucose uptake and insulin (B600854) sensitivity. researchgate.netmdpi.comresearchgate.net The underlying mechanisms are linked to the stimulation of the AMP-activated protein kinase (AMPK) and the IR/IRS-1/PI3K/Akt signaling pathways, both of which are critical in glucose metabolism. researchgate.netresearchgate.net

Despite these findings, the full spectrum of Yemuoside YM10's molecular interactions remains largely uncharted. Future investigations should aim to:

Identify Novel Receptors and Channels: Beyond GABA-A receptors and TRPV1, comprehensive screening assays should be employed to identify other potential central and peripheral nervous system targets that could contribute to its analgesic effects.

Elucidate Downstream Signaling Cascades: A deeper dive into the downstream effects of AMPK and PI3K/Akt activation is necessary. This includes identifying the specific protein targets and gene expression changes that mediate the observed improvements in glucose metabolism.

Explore Anti-inflammatory and Anticancer Potential: Saponins as a class are known for their anti-inflammatory and anticancer properties. frontiersin.orgnih.gov Given that the crude extract of Stauntonia chinensis has traditional uses for inflammation, it is crucial to systematically investigate whether Yemuoside YM10 has direct anti-inflammatory effects and to screen it for cytotoxic activity against various cancer cell lines. nih.govmdpi.com

Development of Advanced and More Representative Animal Models for Specific Disease States

The initial in-vivo validation of Yemuoside YM10's activities has been promising. However, to translate these findings into clinically relevant outcomes, more sophisticated animal models are required.

For Analgesia: Future studies should move beyond general pain models to more specific and complex conditions. This includes:

Neuropathic Pain Models: Testing the efficacy of Yemuoside YM10 in models of diabetic neuropathy, chemotherapy-induced peripheral neuropathy, or post-herpetic neuralgia would provide a more accurate assessment of its clinical potential for these hard-to-treat pain states.

Chronic Inflammatory Pain Models: Utilizing models of rheumatoid arthritis or inflammatory bowel disease would help to understand its efficacy in conditions where pain is driven by a persistent inflammatory state.

For Metabolic Diseases: The use of the diabetic db/db mouse model has provided initial evidence for its anti-hyperglycemic effects. researchgate.net Future research should incorporate:

Diet-Induced Obesity and Insulin Resistance Models: These models more closely mimic the progression of type 2 diabetes in humans and would allow for a better understanding of Yemuoside YM10's potential in preventing or treating metabolic syndrome.

Humanized Mouse Models: The development of mice with "humanized" immune systems or specific human genes related to diabetes could provide more accurate predictions of efficacy and safety in human patients.

Deepening Understanding of Structure-Activity Relationships for Rational Drug Design

The chemical structure of Yemuoside YM10, a complex nortriterpenoid saponin (B1150181), offers a rich scaffold for medicinal chemistry efforts. researchgate.net A thorough understanding of its structure-activity relationships (SAR) is fundamental for optimizing its therapeutic properties. nih.gov This involves:

Synthesis of Analogs: Systematically modifying the different functional groups of the Yemuoside YM10 molecule is essential. This includes altering the sugar moieties and modifying the triterpenoid (B12794562) backbone.

Aglycone and Sugar Moiety Importance: Investigating the pharmacological activity of its aglycone (the non-sugar part) and the individual sugar components will help determine which parts of the molecule are essential for its biological effects. The aglycones of many saponins from Stauntonia chinensis, such as hederagenin, 30-norhederagenin, and akebonic acid, are known to be bioactive. wikidata.orgmdpi.comnih.govnih.gov

Computational Modeling: Utilizing molecular docking and other computational tools can help predict how different structural modifications will affect the binding of Yemuoside YM10 to its target proteins. This can guide the synthesis of more potent and selective analogs.

A detailed SAR understanding will pave the way for the rational design of new chemical entities based on the Yemuoside YM10 scaffold, potentially leading to compounds with improved efficacy, better pharmacokinetic properties, and reduced toxicity. nih.gov

Investigation of Potential Synergistic Effects with Other Bioactive Compounds

Traditional Chinese medicine often relies on the synergistic action of multiple compounds within an herbal formula. nih.gov The analgesic and anti-diabetic effects of Yemuoside YM10 could potentially be enhanced when used in combination with other bioactive compounds or conventional drugs.

Combination with Conventional Drugs:

For pain, co-administration with other analgesics could lead to a dose-sparing effect, reducing the side effects of either compound.

For diabetes, combining Yemuoside YM10 with established anti-diabetic drugs like metformin (B114582) could result in improved glycemic control. scribd.commims.comprobes-drugs.orgguidetomalariapharmacology.orgnih.gov One study has already explored the drug-drug interaction between Yemuoside YM10 and the chemotherapy drug irinotecan, demonstrating the feasibility of such investigations. researchgate.net

Synergy with Other Natural Products: Investigating the effects of Yemuoside YM10 in combination with other saponins or flavonoids from Stauntonia chinensis could reveal synergistic interactions that explain the potent effects of the whole plant extract. researchgate.net Studies on other natural compounds, like the antimicrobial peptide YS12, have shown that combination with antibiotics can lead to a faster and more effective bactericidal effect. nih.gov

Future research in this area should focus on systematically screening for synergistic combinations and elucidating the molecular mechanisms underlying these enhanced effects. This could lead to the development of novel and more effective combination therapies for a range of diseases.

Q & A

Q. How can researchers integrate multi-omics data to explore Yemuoside YM10’s systemic effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.